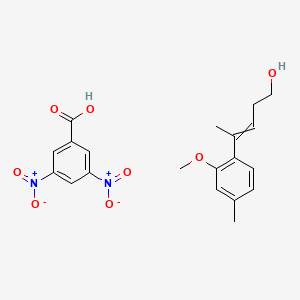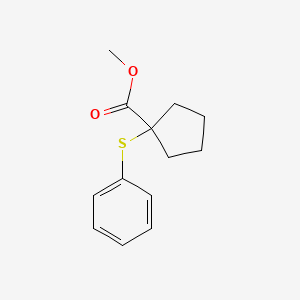
5,5-Dimethylimidazolidin-1-ium-2,4-dione dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-Dimethylimidazolidin-1-ium-2,4-dione dichloride is a chemical compound with the molecular formula C5H8Cl2N2O2. It is also known as 1,3-Dichloro-5,5-dimethylhydantoin. This compound is widely used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethylimidazolidin-1-ium-2,4-dione dichloride typically involves the chlorination of 5,5-dimethylhydantoin. The reaction is carried out in the presence of chlorine gas under controlled conditions to ensure the selective chlorination at the 1 and 3 positions of the hydantoin ring .
Industrial Production Methods
Industrial production of this compound often employs continuous flow synthesis techniques to enhance efficiency and yield. For example, a multi-jet oscillating disk (MJOD) continuous flow reactor platform can be used to produce large quantities of the compound with high purity .
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethylimidazolidin-1-ium-2,4-dione dichloride undergoes various chemical reactions, including:
Oxidation: It can act as an oxidizing agent in the presence of suitable substrates.
Substitution: The chlorine atoms can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Substitution: Halogenation reactions often involve reagents like bromine or iodine in the presence of catalysts.
Major Products Formed
Oxidation: The major products include oxidized derivatives of the starting materials.
Substitution: Products include various halogenated derivatives depending on the reagents used.
Scientific Research Applications
5,5-Dimethylimidazolidin-1-ium-2,4-dione dichloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for chlorination and oxidation reactions.
Biology: Employed in the study of biochemical pathways and enzyme mechanisms.
Medicine: Investigated for its potential antimicrobial and antiviral properties.
Industry: Utilized in water treatment processes and as a disinfectant.
Mechanism of Action
The mechanism of action of 5,5-Dimethylimidazolidin-1-ium-2,4-dione dichloride involves the release of chlorine atoms, which can react with various substrates. The molecular targets include nucleophilic sites on organic molecules, leading to chlorination or oxidation reactions. The pathways involved often include free radical mechanisms and electrophilic substitution .
Comparison with Similar Compounds
Similar Compounds
1,3-Dibromo-5,5-dimethylhydantoin: Similar structure but with bromine atoms instead of chlorine.
1,3-Diiodo-5,5-dimethylhydantoin: Contains iodine atoms, used for iodination reactions.
Uniqueness
5,5-Dimethylimidazolidin-1-ium-2,4-dione dichloride is unique due to its high reactivity and selectivity in chlorination reactions. Its ability to act as both an oxidizing and chlorinating agent makes it versatile in various chemical processes .
Properties
CAS No. |
61927-18-2 |
|---|---|
Molecular Formula |
C5H9Cl2N2O2- |
Molecular Weight |
200.04 g/mol |
IUPAC Name |
5,5-dimethylimidazolidin-1-ium-2,4-dione;dichloride |
InChI |
InChI=1S/C5H8N2O2.2ClH/c1-5(2)3(8)6-4(9)7-5;;/h1-2H3,(H2,6,7,8,9);2*1H/p-1 |
InChI Key |
XOJFRZUAKSLJCY-UHFFFAOYSA-M |
Canonical SMILES |
CC1(C(=O)NC(=O)[NH2+]1)C.[Cl-].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-(Cyclohexylamino)-1,5-dimethyl-1,3-dihydro-2H-inden-2-ylidene]hydroxylamine](/img/structure/B14562982.png)


![Benzamide, N-[[(3-nitrobenzoyl)oxy]methyl]-](/img/structure/B14563002.png)

![N~1~-Ethyl-N~1~-[(pyridin-2-yl)methyl]ethane-1,2-diamine](/img/structure/B14563023.png)



![1-{5-(Trimethylsilyl)-1-[(trimethylsilyl)oxy]hexa-1,3-dien-1-yl}piperidine](/img/structure/B14563037.png)
![[(Dipropylcarbamoyl)sulfanyl]acetic acid](/img/structure/B14563041.png)


